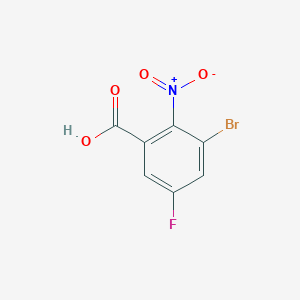

3-Bromo-5-fluoro-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-bromo-5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-5-2-3(9)1-4(7(11)12)6(5)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQLAPZDEQXCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

Starting from 2-fluorobenzoic acid or derivatives:

The fluorine substituent is typically present initially due to its directing effects in electrophilic aromatic substitution (EAS). Nitration is performed first to place the nitro group at the 5-position relative to fluorine.Nitration:

A mixture of concentrated sulfuric acid and nitric acid is used at low temperatures (0–5°C) to control regioselectivity and minimize side reactions. The nitration introduces the nitro group meta to the fluorine substituent.

Bromination

Electrophilic Bromination:

Bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to brominate the aromatic ring selectively at the 3-position. The presence of electron-withdrawing groups (fluoro and nitro) influences the reactivity and orientation of bromination.Alternative Bromination:

N-bromosuccinimide (NBS) under radical conditions can also be employed to achieve bromination with regioselectivity.

Hydrolysis and Isolation

If starting from aldehyde or other precursors, oxidation or hydrolysis steps are applied to convert intermediates into the desired carboxylic acid.

A typical procedure involves alkaline hydrolysis using sodium hydroxide in aqueous medium at elevated temperature (~80°C), followed by acidification with hydrochloric acid to precipitate the benzoic acid derivative.

Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration yields the purified product.

A representative synthesis adapted from a related nitrobenzoic acid preparation is as follows:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Nitration | 2-fluorobenzoic acid, HNO₃/H₂SO₄, 0–5°C | Introduce nitro group at 5-position | ~85 |

| 2. Bromination | Br₂, FeBr₃ catalyst, 0–10°C | Bromination at 3-position | ~75 |

| 3. Hydrolysis | NaOH aqueous, 80°C, 6 h | Conversion to benzoic acid | ~81 |

| 4. Acidification and Extraction | HCl to pH 1.5, EtOAc extraction | Isolation of product | — |

This sequence leads to 3-bromo-5-fluoro-2-nitrobenzoic acid with overall yields typically in the range of 60–80% depending on reaction optimization.

The fluorine substituent is strongly electron-withdrawing and ortho/para-directing for electrophilic substitution, but the nitro group is a strong meta-director and deactivator.

Nitration occurs preferentially at the 5-position relative to fluorine due to electronic and steric factors.

Bromination follows nitration; the nitro group deactivates the ring but directs bromination to the 3-position.

Computational studies (DFT) have been used to predict regioselectivity and optimize catalysts for these steps, ensuring high selectivity and yield.

Industrial synthesis often employs continuous flow reactors for precise temperature and reagent control, improving yield and safety.

Automated systems allow for better control of reaction parameters such as temperature (<10°C for nitration), reaction time, and reagent stoichiometry.

The use of milder brominating agents and optimized catalysts reduces side reactions and waste.

| Reaction Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–5°C, controlled addition | Introduce nitro group | Low temp to avoid over-nitration |

| Bromination | Br₂ / FeBr₃ or NBS | 0–10°C | Add bromine substituent | Catalyst controls regioselectivity |

| Hydrolysis | NaOH (aq) | 80°C, 6 h | Convert aldehyde/ester to acid | Followed by acidification |

| Extraction | EtOAc, HCl | Room temp | Isolate product | Washing and drying steps |

Yields of this compound can reach up to 81% after hydrolysis and purification.

Reaction temperature control is critical for regioselectivity and minimizing by-products.

Computational modeling aids in understanding substituent effects on reaction pathways, guiding reagent choice and conditions.

Alternative synthetic routes starting from m-fluoroiodobenzene or trifluorotoluene derivatives have been patented but are less cost-effective or more complex.

The preparation of this compound is effectively achieved through a sequence of nitration, bromination, and hydrolysis starting from fluorinated benzoic acid derivatives. Control of reaction conditions, especially temperature and catalyst choice, is essential for high regioselectivity and yield. Industrial methods leverage continuous flow technology for scale-up. The compound’s synthesis is well-documented in patent literature and chemical research, providing robust protocols for laboratory and industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-nitrobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and nitro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position if there are substituents that can be oxidized.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzoic Acids: Substitution reactions can produce a variety of substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-fluoro-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-nitrobenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of electron-withdrawing groups such as nitro and halogen atoms can enhance its binding affinity to certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogens and Functional Groups

3-Bromo-5-chlorobenzoic Acid

- Structure : Bromine (3-position), chlorine (5-position), carboxylic acid group.

- Molecular Formula : C₇H₄BrClO₂; Molecular Weight : 235.46 g/mol.

- Chlorine’s lower electronegativity compared to fluorine may reduce inductive electron withdrawal .

5-Bromo-2-fluorobenzoic Acid (CAS: 146328-85-0)

- Structure : Bromine (5-position), fluorine (2-position).

- Molecular Formula : C₇H₄BrFO₂; Molecular Weight : 219.01 g/mol.

- Key Differences : The absence of a nitro group reduces acidity and electron-deficient character. Fluorine at the 2-position may sterically hinder ortho-directed reactions compared to the target compound’s nitro group at the 2-position .

3-Bromo-5-(trifluoromethyl)benzoic Acid

- Structure : Bromine (3-position), trifluoromethyl (5-position).

- Molecular Formula : C₈H₄BrF₃O₂; Molecular Weight : 269.02 g/mol.

Positional Isomerism

2-Bromo-4-fluoro-5-nitrobenzoic Acid (CAS: 1036389-83-9)

- Structure : Bromine (2-position), fluorine (4-position), nitro (5-position).

- Molecular Formula: C₇H₃BrFNO₄; Molecular Weight: 264.01 g/mol.

- Key Differences : The shifted bromine and nitro groups alter electronic distribution. The nitro group at the 5-position (meta to carboxylic acid) may reduce resonance stabilization of the carboxylate anion compared to the target compound’s nitro at the 2-position (ortho) .

Functional Group Variations

3-Bromo-2-fluoro-5-formylbenzoic Acid (CAS: 2387232-88-2)

- Structure : Bromine (3-position), fluorine (2-position), formyl (5-position).

- Molecular Formula : C₈H₄BrFO₃; Molecular Weight : 247.02 g/mol.

- Key Differences : The formyl group introduces aldehyde reactivity (e.g., nucleophilic addition) absent in the nitro-substituted target compound. This could expand utility in condensation reactions .

Comparative Data Table

Research Findings and Trends

- Acidity: The ortho-nitro group in this compound significantly enhances acidity (pKa ~1-2) compared to non-nitro analogues (pKa ~2-3 for halogenated benzoic acids) due to resonance and inductive effects .

- Reactivity : Bromine at the 3-position facilitates aryl halide reactivity in cross-coupling (e.g., Suzuki-Miyaura), while fluorine’s small size minimizes steric hindrance .

- Solubility : Nitro groups reduce solubility in polar solvents compared to methyl or formyl derivatives, but fluorination can improve solubility in fluorophilic media .

Biological Activity

3-Bromo-5-fluoro-2-nitrobenzoic acid (BFNBA) is a benzoic acid derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of BFNBA, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

BFNBA is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core. The molecular formula is . The unique arrangement of these substituents contributes to its reactivity and interaction with biological targets.

Target of Action : BFNBA interacts with various biological targets, primarily enzymes and receptors involved in metabolic pathways. It is particularly noted for its role in enzyme inhibition, which is critical for understanding its therapeutic potential.

Mode of Action : Nitrobenzoic acid derivatives like BFNBA undergo reduction reactions in biological systems, leading to the formation of reactive intermediates. These intermediates can modify cellular components, influencing biological processes such as cell signaling and gene expression.

Biochemical Pathways

BFNBA participates in several biochemical pathways:

- Enzyme Inhibition : It has been utilized in studies to inhibit specific enzymes, thereby affecting metabolic pathways. For instance, it serves as a probe in biochemical assays designed to study enzyme kinetics and inhibition mechanisms.

- Pharmacokinetics : As a benzoic acid derivative, BFNBA is expected to be absorbed in the gastrointestinal tract and distributed throughout the body. It is primarily metabolized in the liver and excreted via urine, which is typical for compounds with similar structures.

Biological Activity

BFNBA exhibits a range of biological activities:

- Antitumor Activity : Recent studies have indicated that BFNBA may possess anticancer properties. For example, research involving various cancer cell lines demonstrated that BFNBA could suppress cell proliferation significantly at specific concentrations. In one study, concentrations as low as 20 µM led to notable growth inhibition in A549 lung cancer cells .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, as many benzoic acid derivatives are known for their ability to modulate inflammatory responses. This activity may be linked to its ability to inhibit certain pro-inflammatory enzymes .

Study on Antitumor Activity

A study evaluated the effects of BFNBA on A549 and Caco-2 cancer cell lines. Cells were treated with varying concentrations (5, 10, 20, 40, and 60 µM) for 24 hours. The results showed:

| Concentration (µM) | A549 Cell Suppression (%) | Caco-2 Cell Suppression (%) |

|---|---|---|

| 20 | 75.70 | 72.70 |

| 40 | - | - |

| 60 | 47.09 | 59.57 |

The IC50 value for A549 cells was determined to be approximately 8.82 µM, indicating significant cytotoxicity at lower concentrations .

Enzyme Inhibition Studies

BFNBA has been employed as an inhibitor in various enzymatic assays. Its ability to interact with specific enzymes allows researchers to elucidate mechanisms of action for potential therapeutic applications. For example, it has been shown to inhibit certain kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. How can the nitration step in the synthesis of 3-bromo-5-fluoro-2-nitrobenzoic acid be optimized to minimize byproducts?

- Methodological Answer : Nitration of aromatic compounds often competes with bromination/fluorination due to directing effects. For bromo-fluoro-substituted precursors, use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitro group introduction at the ortho position relative to the electron-withdrawing groups (Br/F). Monitor reaction progress via TLC or HPLC to terminate before over-nitration. Quench with ice-water to isolate the product .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction is effective due to the carboxylic acid group. Dissolve the crude product in NaOH (aqueous), wash with DCM to remove non-acidic impurities, then re-acidify with HCl to precipitate the pure compound. Recrystallization from ethanol/water (1:3 v/v) enhances purity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals split by adjacent electronegative groups (Br, F, NO₂). The carboxylic acid proton is absent (exchanged in D₂O).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), and 1250–1150 cm⁻¹ (C-F/C-Br vibrations) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 262.9 (calculated for C₇H₂BrFNO₄) .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogenated nitrobenzoic acids be resolved during structure refinement?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts from heavy atoms like Br) require iterative refinement. Use SHELXL (via Olex2 or SHELXTL) with anisotropic displacement parameters for Br/F atoms. Validate hydrogen bonding (carboxylic acid dimerization) using ORTEP-3 to ensure accurate electron density maps .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient positions. The nitro group at C2 directs nucleophiles to C4/C6, while Br/F at C3/C5 influence regioselectivity. Compare activation energies for SNAr pathways using Gaussian or ORCA .

Q. How do solvent effects influence the acidity of this compound?

- Methodological Answer : Measure pKa in aprotic (DMSO) vs. protic (water) solvents via potentiometric titration. The electron-withdrawing groups (NO₂, Br, F) stabilize the deprotonated form, but solvation in water reduces acidity compared to DMSO. Use UV-Vis or ¹H NMR pH titrations for validation .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer : The nitro group poses explosion risks under thermal stress. Use a sand bath or oil bath (not open flame) for heating. Conduct reactions in a fume hood with blast shields. Store the compound away from reducing agents and metal powders. Refer to SDS guidelines for halogenated nitroaromatics .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for halogenated nitrobenzoic acids?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Compare DSC data (heating rate 5°C/min) across studies. For this compound, literature values range 180–190°C. Recrystallize from multiple solvents (e.g., EtOH, MeCN) to isolate stable polymorphs .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃BrFNO₄ | |

| Molecular Weight | 262.91 g/mol | |

| Melting Point | 180–190°C (lit.) | |

| pKa (DMSO) | ~1.2 (estimated) | |

| IR ν(C=O) | 1695 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.